molecular formula C30H29N5O4 B12208053 6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12208053
M. Wt: 523.6 g/mol
InChI Key: BWJRSLIXUHQNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Mannich reaction, which involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form a key intermediate . This intermediate is then subjected to further reactions, such as methylation and oximation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic rings and functional groups can be utilized in the design of organic semiconductors and other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its tricyclic structure and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C30H29N5O4

Molecular Weight

523.6 g/mol

IUPAC Name

6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C30H29N5O4/c1-38-22-10-6-20(7-11-22)14-16-32-29(36)24-19-25-28(33-26-5-3-4-17-34(26)30(25)37)35(27(24)31)18-15-21-8-12-23(39-2)13-9-21/h3-13,17,19,31H,14-16,18H2,1-2H3,(H,32,36)

InChI Key

BWJRSLIXUHQNPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCC5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.